3,3'-Diiodoazoxybenzene

Description

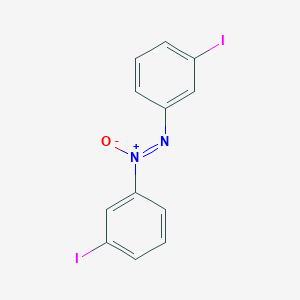

3,3'-Diiodoazoxybenzene (synonymous with m,m’-Diiodoazoxybenzene) is an azoxybenzene derivative featuring iodine substituents at the meta positions (3 and 3') of the two benzene rings connected by an azoxy group (N=N⁺-O⁻). Key physicochemical properties include:

- Melting Point: 120–121°C (recrystallized from ethanol; slight variation from literature-reported 118–119°C due to purification methods) .

- Spectral Data:

Properties

IUPAC Name |

(3-iodophenyl)-(3-iodophenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWXCTMEYYYJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N=[N+](C2=CC(=CC=C2)I)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3’-Diiodoazoxybenzene typically involves the oxidation of the corresponding azobenzene derivative. One common method is the oxidation of 3,3’-diiodoazobenzene using peracetic acid or hydrogen peroxide in glacial acetic acid. The reaction is carried out at temperatures ranging from 60°C to 70°C for approximately 24 hours . This method yields the desired azoxybenzene compound with high efficiency.

Industrial production methods for 3,3’-Diiodoazoxybenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and yield in industrial settings.

Chemical Reactions Analysis

3,3’-Diiodoazoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction of 3,3’-Diiodoazoxybenzene can lead to the formation of corresponding amines or other reduced derivatives.

Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’-Diiodoazoxybenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s photochemical properties make it useful in studying light-induced biological processes.

Medicine: Research is ongoing into its potential use in photodynamic therapy and other medical applications.

Industry: It is used in the production of dyes, pigments, and other materials that require specific photochemical properties

Mechanism of Action

The mechanism of action of 3,3’-Diiodoazoxybenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between different isomeric forms, affecting its electronic distribution and reactivity. This property is exploited in various applications, such as light-responsive materials and sensors .

Comparison with Similar Compounds

Structural and Functional Group Differences

3,3'-Diaminobenzidine (CAS 91-95-2)

- Structure: A benzidine derivative with amino (-NH₂) groups at the 3 and 3' positions.

- Key Properties: Melting Point: 176–180°C (significantly higher than 3,3'-Diiodoazoxybenzene, likely due to hydrogen bonding from amino groups) . Solubility: Extremely low water solubility, contrasting with the ethanol solubility of this compound . Hazards: Classified as carcinogenic (Category 1B) and mutagenic (Category 2), requiring stringent handling protocols .

Positional Isomers (e.g., o,o’- or p,p’-Diiodoazoxybenzene)

Physical and Chemical Properties

Thermal Stability and Decomposition

- This compound: No combustion or decomposition data provided.

- 3,3'-Diaminobenzidine: Thermal decomposition releases carbon monoxide (CO) and carbon dioxide (CO₂); requires firefighting measures using water spray or dry chemicals .

Toxicity and Handling Considerations

- 3,3'-Diaminobenzidine: Exposure Risks: Linked to embryotoxicity, mutagenicity, and carcinogenicity . Protective Measures: Use of PPE (gloves, goggles), ventilation, and avoidance of dust formation .

Electronic and Reactivity Profiles

- Amino groups in 3,3'-Diaminobenzidine are electron-donating, enhancing reactivity in coupling reactions (e.g., with peroxidase enzymes).

- Spectroscopic Signatures: The IR spectrum of this compound lacks N-H stretches (absent in diamino analogs), while 3,3'-Diaminobenzidine would exhibit characteristic N-H vibrations (~3300 cm⁻¹).

Biological Activity

3,3'-Diiodoazoxybenzene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azoxy functional group and two iodine substituents on the benzene ring. Its molecular formula is C12H8I2N2O, and it possesses unique physicochemical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various pathogens, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical processes, thereby influencing cellular functions.

Antioxidant Activity

Studies have shown that this compound effectively scavenges free radicals and reduces oxidative damage in cellular models. This activity is vital for protecting cells from oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The compound's mechanism involves disrupting the integrity of microbial cell walls.

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound induces apoptosis through mechanisms such as DNA damage and modulation of apoptotic pathways.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound (IC50 = 25 µM) .

- Antimicrobial Assessment : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting potent antibacterial properties .

- Cytotoxicity on Cancer Cells : In a recent investigation on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 30 µM after 48 hours .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.